molecular formula C8H18O B1294443 2,5-Dimethyl-2-hexanol CAS No. 3730-60-7

2,5-Dimethyl-2-hexanol

Cat. No. B1294443
CAS RN: 3730-60-7
M. Wt: 130.23 g/mol
InChI Key: JPUIYNHIEXIFMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various catalytic methods and chemical reactions. For instance, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, is achieved through a regiospecific ring opening of a tetrahydrofuran derivative . Similarly, the synthesis of 2,5-hexanedione from biomass resources using a biphasic system indicates the potential for synthesizing related hexanol derivatives from renewable resources . The catalytic dimerization of 2,5-dimethyl-2,4-hexadiene also provides insights into the types of reactions that could be used to synthesize 2,5-dimethyl-2-hexanol .

Molecular Structure Analysis

The molecular structure of compounds related to 2,5-dimethyl-2-hexanol is often elucidated using spectroscopic techniques such as NMR and X-ray diffraction . These techniques allow for the determination of the structural features of the molecules, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2,5-dimethyl-2-hexanol include various addition reactions, such as the Diels–Alder reaction, where hexafluorobicyclo[2,2,0]hexa-2,5-diene acts as a dienophile . The study of the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane provides information on the decomposition pathways and safety parameters of peroxide derivatives of hexanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental studies. For example, the thermal hazard assessment of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane provides data on its thermal stability and decomposition kinetics . The combustion chemistry study of 2,5-dimethylhexane offers insights into the oxidation behavior and reactivity of branched alkanes, which can be extrapolated to understand the properties of 2,5-dimethyl-2-hexanol .

Relevant Case Studies

Case studies involving related compounds provide practical applications and implications of the research. The synthesis of lactones identified in volatiles from the heads of the male black garden ant, Lasius niger, demonstrates the biological relevance of similar molecules . The neurotoxicity study of 2,5-hexanedione and its dimethylated derivatives highlights the importance of understanding the chemical interactions and potential health effects of these compounds .

Scientific Research Applications

Vapor-Liquid Equilibria in Biofuel Production

2,5-Dimethyl-2-hexanol plays a significant role in the vapor-liquid equilibria of binary systems containing alcohols like 1-butanol, 2-butanol, and 1-hexanol, which are key in the chemical process of producing 2,5-dimethyl furan (DMF) from biomass. This research is crucial for understanding the behavior of these mixtures at different temperatures, which is vital for efficient biofuel production (Kara Zaitri et al., 2012).

Synthesis from Biomass

2,5-Dimethyl-2-hexanol is synthesized from biomass-derived dimethyl furane using a biphasic system. This process is important in biofuel production, medicinal chemistry, and drug discovery. The synthesis involves hydrolysis reactions facilitated by mineral acids, highlighting its potential as a valuable platform chemical in sustainable chemistry (Yueqin et al., 2016).

Thermal Degradation and Safety

The thermal degradation of derivatives like 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is a critical area of study. Understanding the thermal safety parameters and degradation products is essential for ensuring safe storage and handling conditions in industrial applications (Das & Shu, 2016).

Role in Catalysis and Chemical Reactions

Research into the catalytic properties of 2,5-dimethyl-2-hexanol derivatives like 2,5-dimethylfuran is growing. For instance, the hydrodeoxygenation of 2,5-dimethylfuran to n-hexane over bifunctional catalysts demonstrates its potential in green chemistry and the production of eco-friendly fuels (Althikrallah et al., 2020).

Enantioresolution in Chemistry

The enantioresolution of racemic 2,2-dimethyl-3-hexanol using cholamide crystals is a notable example of 2,5-dimethyl-2-hexanol's relevance in stereochemistry, contributing to the understanding of chiral separation, which is vital in pharmaceuticals and other applications (Aburaya et al., 2008).

Combustion and Fuel Efficiency

2,5-Dimethyl-2-hexanol-related compounds like 2,5-dimethylhexane have been studied for their combustion chemistry, which is relevant for understanding the combustion behavior of alternative hydrocarbon fuels and optimizing fuel efficiency in engines (Sarathy et al., 2014).

Safety And Hazards

2,5-Dimethyl-2-hexanol is a flammable liquid and vapour . It may ignite combustibles such as wood, paper, oil, clothing, etc . Vapors may form explosive mixtures with air . Containers may explode when heated .

properties

IUPAC Name

2,5-dimethylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)5-6-8(3,4)9/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUIYNHIEXIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190763
Record name 2,5-Dimethylhexan-2-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-2-hexanol

CAS RN

3730-60-7
Record name 2,5-Dimethyl-2-hexanol
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Record name 2,5-Dimethyl-2-hexanol
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Record name 2,5-DIMETHYL-2-HEXANOL
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Record name 2,5-Dimethylhexan-2-ol
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Record name 2,5-dimethylhexan-2-ol
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Record name 2,5-Dimethyl-2-hexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
GF Woods, A Viola - Journal of the American Chemical Society, 1956 - ACS Publications
COOCH* ketone to the Grignard reagent obtained from 3-chloro-2-methylpropene. The extinction coefficient of the dienol obtained from the above Grignard addi-tion in the220-280 µ …
Number of citations: 18 pubs.acs.org
L Clarke - Journal of the American Chemical Society, 1909 - ACS Publications
Although di-isobutyl or 2-5 dimethylhexane, CH3CH—CH2CH2CHCH3, ch3¿ h3 has been known for many years, a new synthesis of it has been considered necessary in the research …
Number of citations: 3 pubs.acs.org
DR Paulson, LS Gilliam, VO Terry, SM Farr… - The Journal of …, 1978 - ACS Publications
One of the most useful reactions for the preparation of pure cis olefins has been the catalytic hydrogenation of acetylenes over deactivated catalysts at room temperature and …
Number of citations: 7 pubs.acs.org
VN Okafor, UW Okafor, SN Ezem - Chemistry Research Journal, 2017 - chemrj.org
The potential of methanoilc extract of Garcinia kola (bitter cola) as substitute for isomerized hop extract in beer brewing was evaluated. The number of metabolites in each extract was …
Number of citations: 3 chemrj.org
J Solodar - The Journal of Organic Chemistry, 1978 - ACS Publications
Registry No.—1, 34106-07-5; 2, 65149-96-4; 3, 65149-97-5; 4, 56323-20-7; 7, 65149-98-6; 2, 5-dimethylhex-3-yne-2, o-diol, 142-30-3; trans-2, 5-dimethyl-3-hexene-2, 5-diol, 927-81-1; …
Number of citations: 26 pubs.acs.org
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
FF Rust - Journal of the American Chemical Society, 1957 - ACS Publications
The products from the liquid phase, non-catalytic oxidations of 2, 3-dimethylpentane (I), 2, 4-dimethylpentane (II), 2, 5-dimethylhexane (III) and 2, 6-dimethylheptane (IV) have been …
Number of citations: 100 pubs.acs.org
LRC BARCLAY, JW HILCHIE - The Journal of Organic Chemistry, 1957 - ACS Publications
Friedel-Crafts alkylations of p-di-ferf-butylbenzene and of benzene with 2-chloro-2, 5-dimethylhexane produced 1, 1, 4, 4,-5, 5, 8, 8-octamethyl-l, 2, 3, 4, 5, 6, 7, 8-octahydroanthracene (I)…
Number of citations: 8 pubs.acs.org
P Kabasakalian, ER Townley… - Journal of the American …, 1962 - ACS Publications
Results The yields of nitroso dimers (as indicated by their molar absorptivity values at 294 µ) ob-tained from the photolysis of alkyl nitrites in benzene are listed in Table I. The photolysis …
Number of citations: 28 pubs.acs.org
VN Okafor, UW Okafor… - … of Chromatography and …, 2020 - researchgate.net
Isomerized hop extract and methanolic extracts of Azadirachta indica, Garcinia kola, Gongronema latifolium and Vernonia amygdalina were profiled by the application of Gas …
Number of citations: 2 www.researchgate.net

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